molecular formula C14H19ClN2O2 B1402827 tert-Butyl 3-(aminomethyl)-1H-indole-1-carboxylate hydrochloride CAS No. 1401425-95-3

tert-Butyl 3-(aminomethyl)-1H-indole-1-carboxylate hydrochloride

Cat. No.: B1402827
CAS No.: 1401425-95-3
M. Wt: 282.76 g/mol
InChI Key: DEOHOPFKAGAFLZ-UHFFFAOYSA-N
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Description

tert-Butyl 3-(aminomethyl)-1H-indole-1-carboxylate hydrochloride is a chemical compound that belongs to the class of indole derivatives Indole derivatives are known for their wide range of biological activities and are often used in medicinal chemistry for drug development

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 3-(aminomethyl)-1H-indole-1-carboxylate hydrochloride typically involves multiple steps. One common method starts with the protection of the indole nitrogen using a tert-butoxycarbonyl (Boc) group. This is followed by the introduction of the aminomethyl group through a nucleophilic substitution reaction. The final step involves the formation of the hydrochloride salt to enhance the compound’s stability and solubility.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and other advanced technologies can improve the efficiency and yield of the synthesis. Additionally, purification techniques such as crystallization and chromatography are employed to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 3-(aminomethyl)-1H-indole-1-carboxylate hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups attached to the indole ring.

    Substitution: Nucleophilic and electrophilic substitution reactions can introduce new functional groups to the indole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of indole-3-carboxylic acid derivatives, while reduction can yield various amine derivatives.

Scientific Research Applications

Chemistry

In chemistry, tert-Butyl 3-(aminomethyl)-1H-indole-1-carboxylate hydrochloride is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Indole derivatives are known to exhibit a wide range of biological activities, including antimicrobial, antiviral, and anticancer properties.

Medicine

In medicinal chemistry, this compound is explored for its potential as a drug candidate. Its ability to interact with biological targets makes it a promising compound for the development of new therapeutics.

Industry

In the industrial sector, this compound can be used in the production of pharmaceuticals and other fine chemicals. Its stability and solubility make it suitable for various applications.

Mechanism of Action

The mechanism of action of tert-Butyl 3-(aminomethyl)-1H-indole-1-carboxylate hydrochloride involves its interaction with specific molecular targets. The indole ring can interact with various enzymes and receptors, modulating their activity. The aminomethyl group can enhance the compound’s binding affinity and specificity, leading to its biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Indole-3-carboxylic acid
  • Indole-3-acetic acid
  • Indole-3-butyric acid

Uniqueness

tert-Butyl 3-(aminomethyl)-1H-indole-1-carboxylate hydrochloride is unique due to the presence of the tert-butyl and aminomethyl groups. These groups enhance the compound’s stability, solubility, and biological activity, making it distinct from other indole derivatives.

Properties

IUPAC Name

tert-butyl 3-(aminomethyl)indole-1-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O2.ClH/c1-14(2,3)18-13(17)16-9-10(8-15)11-6-4-5-7-12(11)16;/h4-7,9H,8,15H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEOHOPFKAGAFLZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C=C(C2=CC=CC=C21)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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